molecular formula C7H3BrF3NO3 B3031229 2-Bromo-6-nitro-4-(trifluoromethyl)phenol CAS No. 206759-48-0

2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Cat. No.: B3031229
CAS No.: 206759-48-0
M. Wt: 286 g/mol
InChI Key: MPBXDOKYQAZNPP-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-4-(trifluoromethyl)phenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 2-Amino-6-nitro-4-(trifluoromethyl)phenol.

    Oxidation: Quinone derivatives of the original phenol compound.

Scientific Research Applications

2-Bromo-6-nitro-4-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, which can affect the electron density on the aromatic ring and the phenol group. In biological systems, its interactions with molecular targets would depend on its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 4-Bromo-2-nitrophenol

Uniqueness

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, nitro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, which can be advantageous in drug development.

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBXDOKYQAZNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612194
Record name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206759-48-0
Record name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g of bromine in 7.3 mL of AcOH was added dropwise to a solution of 4.0 g of 2-nitro-4-trifluoromethyl-phenol and 300 mg FeCl3 in 23.1 mL of AcOH at 0° C. Reaction was then heated at 40° C. for 1.5 h. and then allowed to stir for 65 h at rt. Solvent was then removed, placed solid back into EtOAc, filtered through celite and concentrated in vacuo. 5 g of title compound was collected.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
23.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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